Edetic acid

Catalog No.
S526875
CAS No.
60-00-4
M.F
C10H12O8CaN2Na2·2H2O
C10H16N2O8
((HOOCCH2)2NCH2)2
C10H16N2O8
M. Wt
292.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Edetic acid

CAS Number

60-00-4

Product Name

Edetic acid

IUPAC Name

2-[2-[carboxylatomethyl(carboxymethyl)azaniumyl]ethyl-(carboxymethyl)azaniumyl]acetate

Molecular Formula

C10H12O8CaN2Na2·2H2O
C10H16N2O8
((HOOCCH2)2NCH2)2
C10H16N2O8

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-N

SMILES

C(C[NH+](CC(=O)O)CC(=O)[O-])[NH+](CC(=O)O)CC(=O)[O-]

Solubility

1000000 mg/L at 25 °C
0.00 M
SOL IN SOLN OF ALKALI HYDROXIDES
Insoluble in common organic solvents
In water, 1,000 mg/L at 25 °C
In water, 1.0X10+6 mg/L (miscible) at 25 °C (est)
9.26e+00 g/L
Solubility in water, g/100ml at 20 °C: 0.05 (very poor)

Synonyms

Acid, Edetic, Acid, Ethylenediaminetetraacetic, Acid, Ethylenedinitrilotetraacetic, Calcitetracemate, Disodium, Calcium Disodium Edetate, Calcium Disodium Versenate, Calcium Tetacine, Chelaton 3, Chromium EDTA, Copper EDTA, Coprin, Dicobalt EDTA, Dinitrilotetraacetate, Disodium Ethylene, Dinitrilotetraacetate, Ethylene, Disodium Calcitetracemate, Disodium EDTA, Disodium Ethylene Dinitrilotetraacetate, Disodium Versenate, Calcium, Distannous EDTA, Edathamil, Edetate Disodium Calcium, Edetate, Calcium Disodium, Edetates, Edetic Acid, Edetic Acid, Calcium Salt, Edetic Acid, Calcium, Sodium Salt, Edetic Acid, Chromium Salt, Edetic Acid, Dipotassium Salt, Edetic Acid, Disodium Salt, Edetic Acid, Disodium Salt, Dihydrate, Edetic Acid, Disodium, Magnesium Salt, Edetic Acid, Disodium, Monopotassium Salt, Edetic Acid, Magnesium Salt, Edetic Acid, Monopotassium Salt, Edetic Acid, Monosodium Salt, Edetic Acid, Potassium Salt, Edetic Acid, Sodium Salt, EDTA, EDTA, Chromium, EDTA, Copper, EDTA, Dicobalt, EDTA, Disodium, EDTA, Distannous, EDTA, Gallium, EDTA, Magnesium Disodium, EDTA, Potassium, EDTA, Stannous, Ethylene Dinitrilotetraacetate, Ethylene Dinitrilotetraacetate, Disodium, Ethylenediaminetetraacetic Acid, Ethylenedinitrilotetraacetic Acid, Gallium EDTA, Magnesium Disodium EDTA, N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine), Potassium EDTA, Stannous EDTA, Tetacine, Calcium, Tetracemate, Versenate, Versenate, Calcium Disodium, Versene

Canonical SMILES

C(C[NH+](CC(=O)O)CC(=O)[O-])[NH+](CC(=O)O)CC(=O)[O-]

Description

The exact mass of the compound Edetic acid is 292.0907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1000000 mg/l at 25 °c0.00 msol in soln of alkali hydroxidesinsoluble in common organic solventsin water, 1,000 mg/l at 25 °cin water, 1.0x10+6 mg/l (miscible) at 25 °c (est)9.26e+00 g/lsolubility in water, g/100ml at 20 °c: 0.05 (very poor). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives. It belongs to the ontological category of ethylenediamine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metal Ion Sequestration and Removal

Edetic acid's primary function in research is to sequester and remove metal ions from solutions. This is achieved through a process called chelation, where the molecule's structure forms a ring-like structure around the metal ion, effectively rendering it inactive. This is crucial in various research settings:

  • Enzymatic Studies: Metal ions can act as cofactors for enzymes, influencing their activity. By using EDTA to remove these metal ions, researchers can investigate the specific role of the metal ion in enzyme function .
  • Isolation and Purification of Biomolecules: During the isolation and purification of proteins and other biomolecules, metal ions can interfere with the process. EDTA can be used to remove these metal ions, ensuring the purity of the isolated biomolecule .
  • Maintaining Cell Culture Integrity: Metal ions present in cell culture media can affect cell growth and viability. EDTA can be used to chelate these metal ions, maintaining optimal conditions for cell cultures .

Studying Metal-Ion Interactions

Edetic acid's ability to form complexes with metal ions is also exploited to study the interaction between these metal ions and various biomolecules. By observing changes in binding affinity or stability of the EDTA complex, researchers can gain insights into the:

  • Metal Binding Sites: EDTA can be used to probe the specific binding sites for metal ions on proteins and other biomolecules, helping to understand their structure and function .
  • Metal-Dependent Processes: Certain biological processes are dependent on the presence of specific metal ions. By using EDTA to remove these metal ions, researchers can investigate their role in these processes .

Other Research Applications

Beyond its role in metal ion chelation, Edetic acid finds applications in other areas of scientific research:

  • Free Radical Scavenger: Edetic acid has some free radical scavenging properties, making it a potential tool in studies related to oxidative stress and related diseases . However, more research is needed to fully understand its effectiveness in this area.
  • Diagnostic Applications: Radiolabeled forms of EDTA can be used in diagnostic imaging techniques to assess kidney function and identify certain metal ion poisoning cases .

EDTA is a colorless, water-soluble aminopolycarboxylic acid with the formula C10H16N2O8 []. It was first synthesized in the 1930s and has since become an indispensable tool in various fields of science []. The significance of EDTA lies in its ability to form stable complexes with a wide range of metal ions, a property known as chelation. This chelation ability makes EDTA valuable in numerous applications, from analytical chemistry to medicine.


Molecular Structure Analysis

The molecular structure of EDTA is crucial for its function as a chelating agent. It consists of a central ethylene diamine backbone with four acetic acid groups attached. The six carboxylate groups (COO-) on the molecule can donate lone pairs of electrons to metal ions, forming stable ring structures []. This ability to form multiple bonds with a single metal ion makes EDTA a very effective chelator [].


Chemical Reactions Analysis

Synthesis

The commercial synthesis of EDTA involves a multi-step process starting with ethylenediamine. However, the details of this process are considered proprietary information [].

Complexation Reactions with Metal Ions

The primary reaction of interest for EDTA in scientific research is its complexation with metal ions. EDTA acts as a hexadentate ligand, meaning it can donate six electron pairs to a metal ion. The general reaction for complexation can be represented as follows:

M^(n+) + EDTA^(4-) → [M-EDTA]^(n-4)

where M is the metal ion, n is its charge, and [M-EDTA] is the resulting complex []. The formation constant (Kf) of this reaction determines the stability of the complex. EDTA forms highly stable complexes with various divalent and trivalent metal ions, including lead, mercury, calcium, and iron [].

Other Reactions

Physical and Chemical Properties

  • Melting point: >300 °C (decomposes) []
  • Boiling point: Not applicable (decomposes)
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Stability: Stable under normal storage conditions. Decomposes at high temperatures.
  • pKa values: The molecule has four carboxylic acid groups with different pKa values, ranging from 0.00 to 2.00 [].

The mechanism of action of EDTA revolves around its chelation ability. By forming stable complexes with metal ions, EDTA can:

  • Remove metal ions from solution: This principle is utilized in analytical chemistry to separate metal ions for further analysis.
  • Prevent metal-catalyzed reactions: EDTA can inhibit reactions that require metal ions as catalysts.
  • Detoxify heavy metal poisoning: In medicine, EDTA is used as a chelation therapy to remove heavy metals like lead and mercury from the bloodstream. The formed complex with EDTA allows for excretion of the metal through urine [].
  • Skin and eye irritation: Direct contact with EDTA can cause irritation of the skin and eyes.
  • Respiratory irritation: Inhalation of EDTA dust can irritate the respiratory tract.
  • Environmental impact: Improper disposal of EDTA can contaminate water sources. As a chelator, it can mobilize other metals in the environment, potentially leading to unintended consequences [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethylenediamine tetraacetic acid is a colorless crystalline solid. It is slightly soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, to make detergents and cleaning compounds, and for many other uses.
DryPowder; Liquid; OtherSolid; PelletsLargeCrystals
White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic
Solid
COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Crystals from water
Colorless crystals
White crystalline powde

XLogP3

-4.6

Exact Mass

292.0907

Flash Point

Flash point is> 100 °C,

Density

0.86 at 68 °F (USCG, 1999)
Relative density (water = 1): 0.86

LogP

-2.6
log Kow = -3.86 (est)
log Kow = -11.70 (est)
-2.6
-3.4; -5.01

Appearance

Solid powder

Melting Point

237 °C
245 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G34HU7RV0

Related CAS

10058-42-1 (iron(3+) salt)
139-33-3 (di-hydrochloride salt)
17421-79-3 (mono-hydrochloride salt)
2001-94-7 (di-potassium salt)
24669-13-4 (chromium salt)
53404-51-6 (mono-potassium salt)
6381-92-6 (di-hydrochloride salt, di-hydrate)
7379-27-3 (potassium salt)
7379-28-4 (hydrochloride salt)
76353-66-7 (calcium,hydrochloride salt)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

For the reduction of blood levels and depot stores of lead in lead poisoning (acute and chronic) and lead encephalopathy, in both pediatric populations and adults.

Therapeutic Uses

Anticoagulants; Antidotes; Chelating Agents
EDTA has been used to treat alkali, particularly lime, burns of the cornea.
(51)Cr-EDTA has been used since 1966 as a radiotracer for the assessment of glomerular filtration rate.
Chelation therapy using EDTA has been used since 1955 to treat atherosclerotic cardiovascular disease, but its efficacy has been disputed in recent years. /Former use/
Five agents including EDTA were evaluated for their ability to detoxify periodontally involved diseased human tooth root surfaces. Exposure to 15% EDTA partially eliminated the endotoxin.
Pretreatment of the human teeth with EDTA-strontium chloride at pH 6 decreased the dissolution of enamel by a subsequent acid etching.
(VET): In dogs, in dissolution therapy of bile duct stones with EDTA solution the pH value had to be shifted to values around 9 and admixture of amino acids and bile salts seemed to improve dissolution conditions. An alkaline milieu of pH 9.5 per se did not cause tissue toxicity.
MEDICATION (VET): Pharmaceutic aid (chelating agent) in treatment of lead and heavy metal poisoning of farm animals.
Anticoagulants; Chelating Agents; Food Additives
Endrate (Edetate Disodium Injection, USP) is indicated in selected patients for the emergency treatment of hypercalcemia and for the control of ventricular arrhythmias associated with digitalis toxicity. /Included in US product label/
Disodium edentate is also used therapeutically as an anticoagulant as it will chelate calcium and prevent the coagulation of blood in vitro. Concentrations of 0.1% w/v are used in small volumes for hematological testing and 0.3% w/v in transfusions.
Disodium EDTA is used occasionally to terminate the effects of injected calcium, to antagonize digitalis toxicity, or to suppress tachyarrhythmias. /Former/
Disodium EDTA is also used at concentrations of 10% to 15% in dentistry to eliminate the smear layer before applying dentin adhesives and in root canal therapy for chemomechanical enlargement of canals.
Edetate disodium (EDTA) is a chelating agent which has no place in the treatment of atherosclerosis and its complications. Also, its toxic effects can cause other problems which may lead to a fatal outcome. Proper investigation and treatment may sometimes be delayed by a patient's faith in such therapy.
To evaluate the effectiveness of disodium EDTA administration in the treatment of calcific tendinitis of the shoulder. Eighty patients with radiographically verified calcific tendinitis of the shoulder were enrolled between September 2001 and October 2003. Patients were randomly assigned to either a study group (n = 40) or a control group (n = 40). Pain and functional level were evaluated before and after treatment and at 1-year followup. Radiographic modifications in calcifications were evaluated before and after treatment. Disodium EDTA was administered through single needle mesotherapy and 15 minutes of pulsed-mode 1 MHz-ultrasound. The study group displayed improvement in all of the parameters analyzed after treatment and at the 1-year followup. Calcifications disappeared completely in 62.5% of the patients in the study group and partially in 22.5%; calcifications partially disappeared in only 15% of the patients in the control group, and none displayed a complete disappearance. /These/ results suggest that the use of disodium EDTA for the management of calcific tendinitis of the shoulder is safe and effective, leading to a significant reduction in pain, improvement in shoulder function, and disappearance of calcifications after 4 weeks, without adverse effects.
/The authors/ report two siblings with the rare entity of familial calcific band-shaped keratopathy (BSK). Detailed ophthalmic and systemic investigations failed to reveal any underlying causative pathology. Topical disodium ethylenediamine-tetraacetate (EDTA) was applied for 30 min to all four eyes. In addition the right eye of the younger sibling required a superficial keratectomy. An improvement in corneal clarity was seen in the immediate postoperative period in both siblings. Histopathology of the keratectomy specimen revealed linear extracellular sub-epithelial granular calcium deposits. However, an early recurrence was noted in all four eyes at four weeks postoperatively. /Investigators/ report the second instance in the English literature of this entity. Band-shaped keratopathy presenting without an obvious etiology merits a complete systemic and ophthalmic workup. Patients with familial idiopathic BSK could be cases with poor prognosis for treatment with EDTA due to an early recurrence of the disease.

Pharmacology

Edetate calcium is a heavy metal chelating agent. The calcium in edetate calcium can be displaced by divalent or trivalent metals to form a stable water soluble complex that can be excreted in the urine. In theory, 1 g of edetate calcium can theoretically bind 620 mg of lead, but in reality only about 5 mg per gram is actually excreted into the urine in lead poisoned patients. In addition to chelating lead, edetate calcium also chelates and eliminates zinc from the body. Edetate calcium also binds cadmium, copper, iron and manganese, but to a much lesser extent than either lead or zinc. Edetate calcium is relatively ineffective for use in treating mercury, gold or arsenic poisoning.
Edetic Acid is the acid form of edetate, a chelating agent with anti-hypercalcemic and anticoagulant properties. Edetic acid binds calcium and heavy metal ions, forming soluble stable complexes which are readily excreted by the kidneys. This results in a decrease in serum calcium levels. This agent is also used as an anticoagulant for blood specimens and is applied as a treatment of lead poisoning.

MeSH Pharmacological Classification

Food Additives

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB03 - Edetates

Mechanism of Action

The pharmacologic effects of edetate calcium disodium are due to the formation of chelates with divalent and trivalent metals. A stable chelate will form with any metal that has the ability to displace calcium from the molecule, a feature shared by lead, zinc, cadmium, manganese, iron and mercury. The amounts of manganese and iron metabolized are not significant. Copper is not mobilized and mercury is unavailable for chelation because it is too tightly bound to body ligands or it is stored in inaccessible body compartments. The excretion of calcium by the body is not increased following intravenous administration of edetate calcium disodium, but the excretion of zinc is considerably increased.
Effects on rat liver glucocorticoid receptor in vitro was studied. At 4 °C, 10 mmole EDTA had a stablizing effect on unbound hepatic glucocorticoid receptors. Apparently, endogenous metal ions are involved in the processes of glucocorticoid-receptor complex stabilization and transformation.
Edetate disodium injection forms chelates with the cations of calcium and many divalent and trivalent metals. Because of its affinity for calcium, edetate disodium will produce a lowering of the serum calcium level during intravenous infusion. Slow infusion over a protracted period may cause mobilization of extracirculatory calcium stores. Edetate disodium exerts a negative inotropic effect upon the heart.
Edetate disodium likewise forms chelates with other polyvalent metals and produces increases in urinary excretion of magnesium, zinc and other trace elements. It does not form a chelate with potassium but may reduce the serum level and increase urinary loss of potassium.

Vapor Pressure

1.50e-12 mmHg
1.50X10-12 mm Hg at 25 °C /Extrapolated/
7.57X10-17 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde.
Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man.
Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively.

Other CAS

60-00-4
688-55-1
139-33-3
10058-42-1
62-33-9

Associated Chemicals

Trisodium Ethylenediaminetetraacetate trihydrate;150-38-9

Wikipedia

Edetate disodium
Edetic acid
Ethylenediaminetetraacetate

Drug Warnings

... direct contact with EDTA may cause dermal sensitization (eczema) or allergic conjunctivitis.
/BOXED WARNING/ The use of this drug in any particular patient is recommended only when the severity of the clinical condition justifies the aggressive measures associated with this type of therapy.
Clinical studies of edetate disodium did not include sufficient numbers of patients aged 65 and over to determine whether they respond differently from younger subjects. Other reported clinical experience has not identified differences in responses between elderly and younger patients. In general, dose selection for an elderly patient should be cautious, reflecting the greater frequency of decreased hepatic, renal, or cardiac function, and of concomitant disease or other drug therapy.
Fatal medication errors have occurred that involve confusion between edetate calcium disodium (calcium EDTA) and edetate disodium (no longer commercially available in the US). Children and adults have mistakenly received edetate disodium instead of edetate calcium disodium; at least 5 deaths have occurred as a result of inadvertent administration of edetate disodium. Although both edetate calcium disodium and edetate disodium are heavy metal antagonists, the 2 drugs were originally approved by the US Food and Drug Administration (FDA) for different uses and have different effects; edetate disodium was formerly FDA approved for use in selected patients for the emergency treatment of hypercalcemia or for the control of ventricular arrhythmias associated with cardiac glycoside toxicity. Use of edetate disodium may result in a substantial, and sometimes fatal, decrease in serum calcium concentrations. In June 2008, FDA withdrew its prior approval for edetate disodium because of safety concerns following a review of the risk-benefit profile of the drug. FDA stated that it was not considering additional action regarding edetate calcium disodium at that time; most of the fatalities following administration of an EDTA drug have involved medication errors in which edetate disodium was administered instead of edetate calcium disodium. FDA has not received reports of any fatalities resulting from the administration of edetate calcium disodium that involve a medication error.
Edetate Disodium Injection is contraindicated in anuric patients. It is not indicated for the treatment of generalized arteriosclerosis associated with advancing age.
For more Drug Warnings (Complete) data for Disodium EDTA (22 total), please visit the HSDB record page.

Biological Half Life

The half life of edetate calcium disodium is 20 to 60 minutes.
... About 50% of EDTA admin iv is excreted within 1 hr and 90% within 7 hr. ...
After intravenous administration, the chelate formed is excreted in the urine with 50% appearing in 1 hour and over 95% in 24 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTIOXIDANT_SYNERGIST; PRESERVATIVE; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Adjuvants
Cosmetics -> Chelating; Viscosity controlling

Methods of Manufacturing

EDTA ... /is/ formed when ethylenediamine was condensed with sodium monochloroacetate in the presence of sodium carbonate. An aqueous solution of the reactants was heated to 90 °C for 10 hours, then was cooled and acidified with hydrochloric acid, where upon the acid precipitated.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst.
The most widely used synthesis is the alkaline cyanomethylation of ethylenediamine by means of sodium cyanide and formaldehyde. ... This method offers high yields (>90%) of the chelating agent. The principal byproduct is ammonia, which is continuously boiled off during the reaction. However, some of the ammonia is cyanomethylated to yield salts of NTA, N-(carboxymethyl) glycine, and of glycine. In addition, glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. These impurities are not detrimental to most applications of chelating agents.
/In the Singer synthesis process/ the cyanomethylation step is separate from the hydrolysis. Hydrogen cyanide and formaldehyde react with ethylenediamine to form insoluble (ethylenedinitrilo)tetraacetonitrile (EDTN), 2,2',2'',2'''-(1,2-ethanediyldinitrilo)tetrakis(acetonitrile), in high yield (>96%). The intermediate nitrile is separated, washed, and subsequently hydrolyzed with sodium hydroxide to tetrasodium EDTA, with liberation of byproduct ammonia. Carrying out the synthesis in two stages eliminates most of the impurity-forming reactions and yields a very pure form of chelating agent.
All of the industrially used methods of manufacture of EDTA and its salts involve the addition of formaldehyde and hydrogen cyanide or an alkali metal cyanide to an aqueous solution of EDTA. The salts, or edetates, are then formed by hydrolysis. EDTA can also be formed by heating tetrahydroxyethylethylenediamine with sodium or potassium hydroxide using a cadmium oxide catalyst. Disodium EDTA was prepared by dissolving EDTA into a hot solution that contained two equivalents of sodium hydroxide. The solution was then allowed to crystallize.
(Ethylenedinitrilo)tetraacetic acid is dissolved in a hot solution containing two equivalents of NaOH, and the disodium salt is allowed to crystallize.

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-: ACTIVE
EDTA ... the anticoagulant of choice for hematological testing because it allows the best preservation of cellular components and morphology of blood cells.
A number of salts of EDTA are available with uses identical or similar to the acid. The USP salts are called edetates (calcium disodium, disodium edetates); others are usually abbreviated to EDTA (tetrasodium, trisodium EDTA). Other salts, known chiefly under trademark names, are the sodium ferric, dihydrogen ferrous and a range of disodium salts with magnesium, divalent cobalt, manganese, copper, zinc, and nickel.
Historical data (data submitted to the FDA in 1984) indicated that EDTA and Tetrasodium EDTA were used typically at concentrations up to 1%, but one formulation each contained concentrations of 25%.
Addition of EDTA to contact lens storing and rinsing solution prevents the inactivation of the protein remover which is present in the formulation.
For more General Manufacturing Information (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (10 total), please visit the HSDB record page.
Disodium edetate, Na2EDTA, and ... closely related compounds have been used as industrial and analytical reagents because they chelate many divalent & trivalent metals

Analytic Laboratory Methods

EDTA in pickled vegetables was identified by gas-liquid chromatography and confirmed by mass fragmentography after conversion to its tetramethyl ester.
A spectrophotometric method for determining EDTA in freshwater is presented. The sensitivity of the method is 10 ug.
Ethylenediaminetetraacetic acid and related chelating agents are readily analyzed by titration with standardized solutions of metal salts, which react quantitatively to form metal chelate complexes. The endpoint is commonly determined by the precipitation and turbidity of an insoluble metal compound or the color change of a metal-sensitive dye used as an indicator.
Method: ASTM D3113A, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing free Na4EDTA or heavy metal or alkaline earth chelates of Na4EDTA either individually or in combination, in concentrations from 0.5 to 20 mg/L. Higher concentrations may be determined by dilution; Detection Level: 0.5 mg/L.
Method: ASTM D3113B, Standard Test Methods for Sodium Salts of EDTA in Water; Analyte: ethylenediaminetetraacetic acid; Matrix: Waters containing unchelated EDTA in concentrations of 1 to 50 mg/L. Higher concentrations may be determined by diluting the sample; Detection Level: 1 mg/L.

Clinical Laboratory Methods

Ethylene diamine tetraacetic acid (EDTA) is a chelator for metal ions that has found widespread application in modern medicine and pharmacy. However, few studies have examined the cytotoxic side-effects of EDTA when added to biological samples upon various laboratory analyses. The present study was aimed at assessing the artefactual side-effects of EDTA on some biochemical assays performed on human milk samples. The secondary effects of addition of EDTA (at a final concentration of 20 mmol/L) to inhibit complement system activation in human breast-milk samples were examined, using different laboratory techniques and methods, compared to milk samples with equivalent volumes of phosphate-buffered saline added. Assays considered included Biuret's test for total protein measurement, CH50 assays of whole complement activity, pH measurements and total cell counts. The toxic effects of EDTA included breast-milk cell loss, disruption of milk fat globule membrane and subsequent release of membrane-bound protein, free fatty acids and reduction in pH. It also caused false-positive results of hemolytic assays.

Storage Conditions

Chelating agents, by their very nature, tend to be corrosive to metals such as copper, zinc, and iron. The alkaline salts corrode aluminum severely, and contact with these salts should be avoided. Stainless steel and most polymers or coatings that are able to withstand dilute alkali are acceptable as construction materials. Solid chelating agents should be stored in a cool, dry place to avoid caking. /Chelating agents/
Store at 25 °C (77 °F) with excursions permitted between 15 to 30 °C (59 to 86 °F).
Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity. Store in a refrigerator.

Interactions

Total myocardial calcium content of rats treated with adriamycin was very high. Treatment with EDTA decreased calcium levels almost to normal values; however the histological adriamycin-induced cardiac alterations were not prevented.
The effect of EDTA (ethylenediaminetetraacetate) on the antimicrobial activity of 10% sodium sulfacetamide solutions was evaluated in this study by kill rate and minimum /inhibitory/ concentration (mic). EDTA improves the kill rate, but not the mic, for the pseudomonas, serratia, and candida species regardless of the preservative.
... Increased absorption of drugs ... occurs in presence of ... ethylenediaminetetraacetic acid (EDTA). When given orally ... (100-500 mg/kg in rats), the chelator increased ... /the/ rate of absorption of heparin, sulfopolyglucin, mannitol, inulin, decamethonium, sulfanilic acid ... Phenol red, all lipid-insoluble substances which ordinarily are poorly absorbed from GI tract. The wide variety of the chemical structures of these suggests that the chelating agent is acting in a nonspecific way and is not affecting the physical or chemical state of the compounds within the intestine ... /there is/ direct evidence that EDTA acts by increasing the permeability of the intestinal epithelium ... Perhaps EDTA alters permeability by increasing the size of the membrane pores or by widening the spaces between the epithelial cells through the removal of calcium ions.
The effects of EDTA on contractile responses of hamster cremaster arterioles and rat aortic strips to epinephrine (EPI) or norepinephrine (NOR) were examined. Comparable contractile responses were elicited by lower EPI or NOR concentration in presence than in absence of EDTA. Individual responses were maintained in the presence of EDTA but rapidly declined if EDTA was not present. Apparently, oxidation of EPI and NOR reduces apparent vascular reactivity and EDTA prevents or delays the reduction.
For more Interactions (Complete) data for ETHYLENEDIAMINE TETRAACETIC ACID (8 total), please visit the HSDB record page.
/Investigators/ reported that Disodium EDTA (10 mg/mL) increased the intestinal absorption of neutral, basic, and acidic compounds in the male Sprague-Dawley rat. The chelating agent increased the absorption of (14)C-mannitol and (14)C-inulin from <2% to 7%-b 1%, the absorption of (14)C-N-methyldecamethonium from 2%-3% to 11%-15%, and the absorption of sulfanilic acid from 11%-14% to 26%-32%. Plasma concentrations of the drugs were increased as much as five- or sixfold, compared to controls.
Disodium EDTA at a concentration of 1% (w/v; 24 mM) increased the in situ drug absorption of acetazolamide from the small intestine of male Charles River rats when administered with 1% (w/v) reduced glutathione. Intestinal absorption was increased by 1.5 to 2 times; however, absorption from the stomach was not affected by treatment with EDTA and glutathione. The investigators suggested that Disodium EDTA altered the aqueous permeability of the intestinal epithelium by the chelation of magnesium and calcium ions, thereby separating the epithelial cells.

Stability Shelf Life

Generally, EDTA is stable as a solid and in aqueous solution. Only strong oxidizing agents can attack it chemically. The stability of EDTA-metal chelates increases according to the order: Na+ EDTA is less stable than its salts and tends to decarboxylate when heated to 150 °C. It is stable when stored and when boiled in aqueous solution.

Dates

Modify: 2023-08-15
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11: Wei R, Guo Q, Yu G, Kong J, Li S, Song Z, Hu J, Tian L, Han X, Okoli CP. Stable isotope fractionation during uptake and translocation of cadmium by tolerant Ricinus communis and hyperaccumulator Solanum nigrum as influenced by EDTA. Environ Pollut. 2018 May;236:634-644. doi: 10.1016/j.envpol.2018.01.103. PubMed PMID: 29433104.
12: Sasikumar A, Joy A, Pillai MRA, Oommen KE, Jayakumar R. Rare Case of Intratracheal Metastasis Detected on 68Ga-Prostate-Specific Membrane Antigen PET/CT Scan in a Case of Thyroglobulin Elevated Negative Iodine Scan Syndrome. Clin Nucl Med. 2018 Apr;43(4):282-283. doi: 10.1097/RLU.0000000000001992. PubMed PMID: 29432341.
13: Dias AH, Bouchelouche K. Prostate-Specific Membrane Antigen PET/CT Incidental Finding of a Schwannoma. Clin Nucl Med. 2018 Apr;43(4):267-268. doi: 10.1097/RLU.0000000000001988. PubMed PMID: 29401152.
14: Vadi SK, Kumar R, Singh H, Singh SK, Mittal BR. 68Ga-Prostate-Specific Membrane Antigen Expression in Neurocysticercosis Lesions in a Patient With Prostate Carcinoma. Clin Nucl Med. 2018 Apr;43(4):e122-e124. doi: 10.1097/RLU.0000000000001990. PubMed PMID: 29401150.
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